molecular formula C17H26N6O2 B11118746 N-tert-butyl-N'-ethyl-2-[(6-propoxypyridazin-3-yl)oxy]pyrimidine-4,6-diamine

N-tert-butyl-N'-ethyl-2-[(6-propoxypyridazin-3-yl)oxy]pyrimidine-4,6-diamine

Cat. No.: B11118746
M. Wt: 346.4 g/mol
InChI Key: XMBWFRPQIFYOKS-UHFFFAOYSA-N
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Description

N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl, ethyl, and propoxypyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl and ethyl groups. The final step involves the attachment of the propoxypyridazinyl moiety through an ether linkage. Common reagents used in these reactions include tert-butylamine, ethylamine, and propoxypyridazine, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: The uniqueness of N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents and the resulting chemical properties.

Properties

Molecular Formula

C17H26N6O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-N-tert-butyl-6-N-ethyl-2-(6-propoxypyridazin-3-yl)oxypyrimidine-4,6-diamine

InChI

InChI=1S/C17H26N6O2/c1-6-10-24-14-8-9-15(23-22-14)25-16-19-12(18-7-2)11-13(20-16)21-17(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H2,18,19,20,21)

InChI Key

XMBWFRPQIFYOKS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=CC(=N2)NC(C)(C)C)NCC

Origin of Product

United States

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